tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate
Description
tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and an imidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-16(2,3)24-15(22)19-8-5-10-21-11-6-17(23,7-12-21)14-18-9-13-20(14)4/h9,13,23H,5-8,10-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVBBTPQWUNXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCC(CC1)(C2=NC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imidazole ring can produce various reduced imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its imidazole moiety can interact with enzymes and receptors, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its medical applications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes and receptors, modulating their activity. The piperidine ring may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[3-hydroxypropyl]carbamate: Similar structure but lacks the imidazole moiety.
tert-butyl N-[3-hydroxy-4-sulfanylcyclohexyl]carbamate: Contains a sulfanyl group instead of the imidazole moiety.
tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group and a phenyl ring instead of the piperidine and imidazole moieties.
Uniqueness
The uniqueness of tert-butyl N-[3-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]propyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
